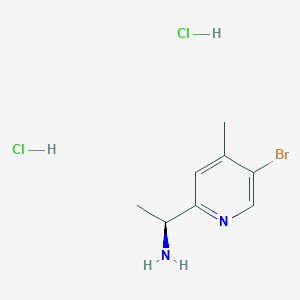
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride, also known as (S)-Br-MPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. In
Mechanism of Action
The mechanism of action of (S)-Br-MPEA as an SSRI involves the inhibition of the serotonin transporter, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels has been associated with the improvement of mood and reduction of symptoms of depression. Additionally, (S)-Br-MPEA has been shown to bind to GPCRs, which can modulate signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (S)-Br-MPEA has selective activity as an SSRI and does not affect the reuptake of other neurotransmitters such as dopamine or norepinephrine. Additionally, (S)-Br-MPEA has been shown to have a high affinity for certain GPCRs, which can modulate signaling pathways involved in neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of (S)-Br-MPEA.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-Br-MPEA in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, (S)-Br-MPEA has been shown to have selective activity as an SSRI, which can be useful in studying the role of serotonin in mood disorders. However, one limitation of using (S)-Br-MPEA is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on (S)-Br-MPEA. One direction is the development of (S)-Br-MPEA as a potential antidepressant drug. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is the study of (S)-Br-MPEA as a ligand for GPCRs, which can lead to the development of drugs for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (S)-Br-MPEA and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of (S)-Br-MPEA involves the reaction of (S)-2-(bromomethyl)-4-methylpyridine with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride. This synthesis method has been optimized to yield high purity and high yield of (S)-Br-MPEA.
Scientific Research Applications
(S)-Br-MPEA has been studied for its potential applications in drug discovery and development. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI) and may have potential as an antidepressant drug. Additionally, (S)-Br-MPEA has been studied for its potential as a ligand for G protein-coupled receptors (GPCRs) and may have applications in the development of drugs for neurological disorders.
properties
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOVAYGGMBHHZ-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

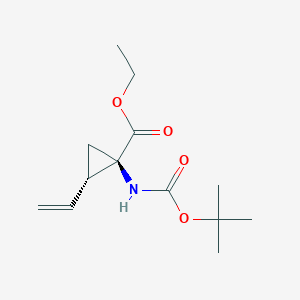


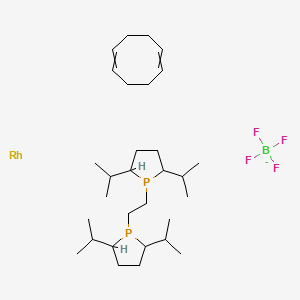
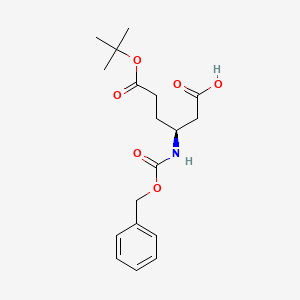
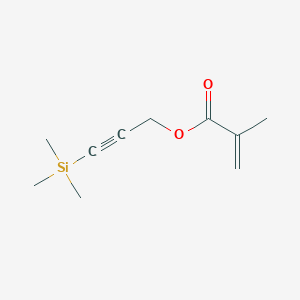


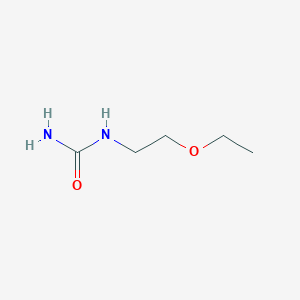
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)


